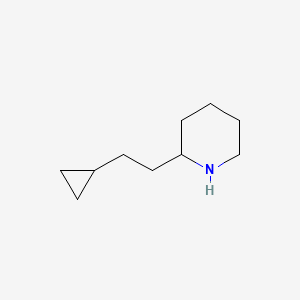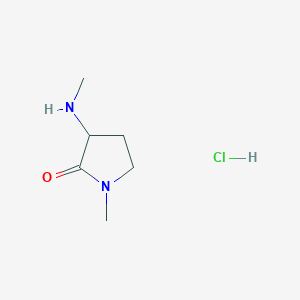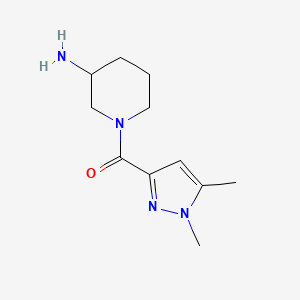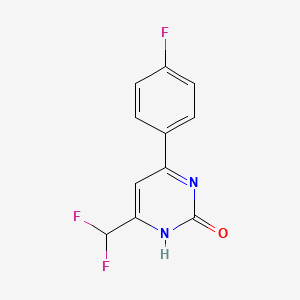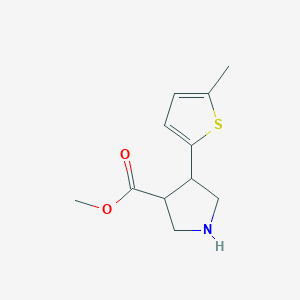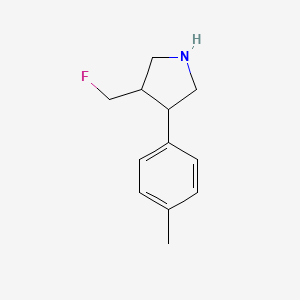![molecular formula C12H17NO2 B1488749 {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol CAS No. 1250323-02-4](/img/structure/B1488749.png)
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol
描述
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: is a chemical compound that features a pyrrolidine ring attached to a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids like proline.
Attachment of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a substitution reaction where a suitable precursor, such as 3-hydroxyphenylmethanol, reacts with a pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups to the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Aldehydes, ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Derivatives with different functional groups.
科学研究应用
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : The compound can be used in studying biological systems and interactions with biomolecules.
Medicine: : Potential use in drug discovery and development due to its bioactive properties.
Industry: : Applications in material science and as an intermediate in chemical synthesis.
作用机制
The mechanism by which 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and target system.
相似化合物的比较
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: is similar to other compounds containing pyrrolidine and phenyl groups, such as:
Pyrrolidine-2-one
Proline derivatives
Pyrrolizines
These compounds share structural similarities but may differ in their biological activity and applications due to variations in their functional groups and molecular configurations.
属性
IUPAC Name |
[3-(pyrrolidin-3-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-10-2-1-3-12(6-10)15-9-11-4-5-13-7-11/h1-3,6,11,13-14H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQCZVKXXDRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


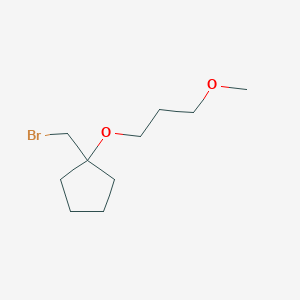
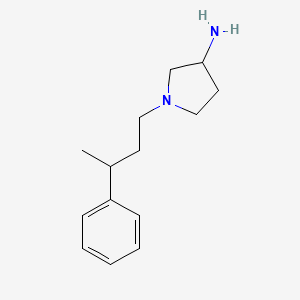

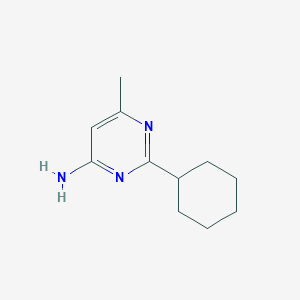
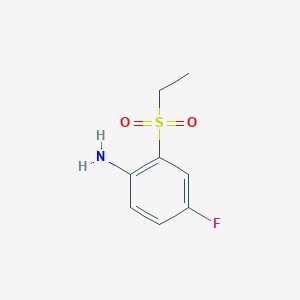
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
![1-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1488678.png)
